
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C18H12BrN3O2 and its molecular weight is 382.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C15H12BrN3O
- Molecular Weight : 330.179 g/mol
- CAS Number : Not specified
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available quinoline derivatives and brominated phenyl compounds. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. In vitro assays were conducted on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
- Methodology : MTS assays were used to assess cell viability after treatment with different concentrations (10 µM, 15 µM, 25 µM) over 72 hours.
Table 1: Cell Viability Results
Compound | MDA-MB-231 (10 µM) | MDA-MB-231 (25 µM) | PC-3 (15 µM) | MRC-5 (15 µM) |
---|---|---|---|---|
3a | <47% | ~30% | 56% | >82% |
3b | <50% | ~35% | 28% | >80% |
4e | <40% | ~25% | 38% | >79% |
The GI50 values for the tested compounds indicated significant growth inhibition in cancer cells, particularly with compound 3b , which exhibited a GI50 of 28 µM against PC-3 cells .
The mechanism underlying the anticancer activity involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes several oncogenic proteins. Compounds like 3b and 4e were shown to induce degradation of Hsp90 client proteins such as cyclin-dependent kinase 4 (CdK4), confirming their role as Hsp90 inhibitors .
Antimicrobial Activity
In addition to anticancer properties, derivatives of quinoline have shown promising antimicrobial activity. Studies have evaluated their effectiveness against various bacterial strains:
Table 2: Antimicrobial Activity Results
Compound | Staphylococcus aureus | Escherichia coli | Zone of Inhibition (mm) |
---|---|---|---|
4b | Sensitive | Resistant | 20 |
4c | Sensitive | Sensitive | 25 |
4f | Resistant | Sensitive | 22 |
These results indicate that certain derivatives possess significant antibacterial properties compared to standard antibiotics like Ciprofloxacin .
Case Studies
Several case studies have explored the biological activity of quinoline derivatives:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to This compound significantly inhibited tumor growth in xenograft models.
- Antimicrobial Screening : Another research highlighted the efficacy of related compounds against resistant strains of bacteria and fungi, suggesting potential applications in treating infections where traditional antibiotics fail .
Propiedades
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGGHZRFIWISQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.